molecular formula C6H16BrN B1225073 Triethylamine hydrobromide CAS No. 636-70-4

Triethylamine hydrobromide

Cat. No.: B1225073
CAS No.: 636-70-4
M. Wt: 182.1 g/mol
InChI Key: NRTLTGGGUQIRRT-UHFFFAOYSA-N
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Description

Triethylamine hydrobromide is a chemical compound with the molecular formula C6H16BrN. It is a white to off-white crystalline powder that is highly soluble in water, alcohol, and chloroform. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Triethylamine hydrobromide plays a significant role in biochemical reactions, particularly as a catalyst and a reagent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine . This interaction is crucial in studying the effects of acetylcholine on neurotransmission.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of neuronal cells by modulating the levels of neurotransmitters. Additionally, this compound can impact the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . These effects are essential for understanding the compound’s role in cellular physiology and its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition results in increased levels of acetylcholine, which can enhance neurotransmission. Additionally, this compound can modulate the activity of other enzymes and proteins involved in cellular signaling pathways, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to moisture or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance neurotransmission by inhibiting acetylcholinesterase, leading to improved cognitive function in animal models . At high doses, this compound can cause toxic effects, including respiratory distress and neurotoxicity . These dosage-dependent effects are essential for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to neurotransmitter metabolism. It interacts with enzymes such as acetylcholinesterase and monoamine oxidase, affecting the levels of neurotransmitters like acetylcholine and serotonin . These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular function and physiology.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, the compound can accumulate in specific tissues, such as the brain, where it exerts its effects on neurotransmission and cellular function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and the synaptic cleft. Its activity and function can be influenced by its localization, as it interacts with enzymes and proteins in these compartments . The compound’s subcellular localization is essential for understanding its mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylamine hydrobromide can be synthesized through the reaction of triethylamine with hydrobromic acid. The process involves mixing equimolar portions of triethylamine and an aqueous solution of hydrobromic acid in acetone, followed by cooling to precipitate the salt. The precipitated salt is then washed with anhydrous acetone and dried under vacuum .

Industrial Production Methods: In industrial settings, this compound is produced by reacting triethylamine with hydrobromic acid in a controlled environment. The reaction is typically carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Triethylamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Triethylamine hydrobromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Triethylamine hydrobromide is unique due to its combination of triethylamine’s nucleophilicity and the hydrobromide ion’s ability to stabilize the compound. This makes it particularly useful in specific organic synthesis reactions where both nucleophilicity and stability are required .

Properties

IUPAC Name

N,N-diethylethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.BrH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTLTGGGUQIRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883519
Record name Ethanamine, N,N-diethyl-, hydrobromide (1:1)
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Molecular Weight

182.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-70-4
Record name Triethylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, N,N-diethyl-, hydrobromide (1:1)
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Record name Ethanamine, N,N-diethyl-, hydrobromide (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethylammonium bromide
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Synthesis routes and methods

Procedure details

2-(4,5-Dihydro-1H-imidazol-2-yl)-6-methoxyaniline (Step 3, 22.0 g, 115 mmol) and Et3N (48.1 mL, 345 mmol) were dissolved in CH2Cl2 (200 mL), cooled to 10° C. in an ice bath and cyanogen bromide (24.4 g, 230 mmol) was added portionwise. A slight exotherm was noted, and the reaction was stirred overnight. The reaction was concentrated under reduced pressure, then treated with EtOAc (150 mL) and concentrated under reduced pressure again. Finally, the residue was treated with Heptane and concentrated under reduced pressure to give the title compound as a mixture with Et3N.HBr (62 g, 99%): HPLC MS RT=1.08 min, MH+=217.1; 1H NMR (DMSO-d6+2 drops TFA-d) δ: 3.85 (3H, s), 4.09-4.16 (2H, m), 4.31-4.38 (2H, m), 7.23 (1H, t), 7.31 (1H, d), 7.57 (1H, dd).
Name
2-(4,5-Dihydro-1H-imidazol-2-yl)-6-methoxyaniline
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
48.1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is triethylamine hydrobromide typically formed in the context of organic synthesis?

A: this compound is often observed as a byproduct in reactions utilizing triethylamine as a base to capture liberated hydrogen bromide (HBr). For instance, in the synthesis of Br-PEG-Br macroinitiator, triethylamine reacts with 2-bromoisobutyryl bromide (BIBB) to form the desired product and this compound. [] This salt is typically insoluble in the reaction solvent and precipitates out, allowing for easy separation from the desired product.

Q2: Can you provide an example of how this compound is separated from the reaction mixture in organic synthesis?

A: In the synthesis of Br-PEG-Br, this compound, being less soluble in diethyl ether, is easily separated by precipitation. After completion of the reaction, the reaction mixture is typically filtered to remove this compound, washed, and further purified by recrystallization. []

Q3: Are there any studies that investigate the potential environmental impact of this compound?

A: While the provided research papers do not delve into the specific environmental impact of this compound, one study highlights the formation of this compound alongside other compounds when triethylamine is irradiated with gamma rays in the presence of bromobenzene. [] This finding suggests the need for further investigation into the potential environmental consequences of processes generating this compound, particularly in the context of radioactive waste management and potential for environmental contamination.

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